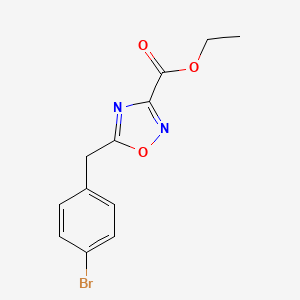

Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate

CAS No.: 1216958-28-9

Cat. No.: VC2665158

Molecular Formula: C12H11BrN2O3

Molecular Weight: 311.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1216958-28-9 |

|---|---|

| Molecular Formula | C12H11BrN2O3 |

| Molecular Weight | 311.13 g/mol |

| IUPAC Name | ethyl 5-[(4-bromophenyl)methyl]-1,2,4-oxadiazole-3-carboxylate |

| Standard InChI | InChI=1S/C12H11BrN2O3/c1-2-17-12(16)11-14-10(18-15-11)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 |

| Standard InChI Key | MCNJGCNXCFVFOQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NOC(=N1)CC2=CC=C(C=C2)Br |

| Canonical SMILES | CCOC(=O)C1=NOC(=N1)CC2=CC=C(C=C2)Br |

Introduction

Chemical Properties and Structural Characteristics

Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is characterized by its heterocyclic structure containing a 1,2,4-oxadiazole ring functionalized with an ethyl carboxylate group at position 3 and a 4-bromobenzyl substituent at position 5. This arrangement creates a molecule with distinct chemical properties and reactivity patterns that are valuable in chemical synthesis and pharmaceutical development.

Basic Chemical Information

Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate possesses the following key chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 1216958-28-9 |

| Molecular Formula | C₁₂H₁₁BrN₂O₃ |

| Molecular Weight | 311.13 g/mol |

| IUPAC Name | ethyl 5-[(4-bromophenyl)methyl]-1,2,4-oxadiazole-3-carboxylate |

| Standard InChI | InChI=1S/C12H11BrN2O3/c1-2-17-12(16)11-14-10(18-15-11)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 |

| SMILES | CCOC(=O)C1=NOC(=N1)CC2=CC=C(C=C2)Br |

| PubChem Compound ID | 51063891 |

The compound features a bromine atom at the para position of the benzyl group, which significantly influences its physical properties, reactivity, and potential biological interactions.

Physical Properties

As a functionalized 1,2,4-oxadiazole derivative, Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate typically exhibits characteristics common to this class of compounds, including:

-

Crystalline solid at room temperature

-

Moderate solubility in common organic solvents such as dichloromethane, chloroform, and dimethylformamide

-

Limited water solubility due to its predominantly hydrophobic structure

-

Stability under normal laboratory conditions

-

Characteristic UV-visible absorption profile due to its conjugated system

These physical properties make it suitable for laboratory handling and various applications in chemical research.

Synthetic Approaches and Methodologies

The synthesis of Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate involves several established routes, with most methods focusing on efficient and scalable processes for preparing 1,2,4-oxadiazole carboxylates.

Traditional Synthesis Methods

-

Low yields, typically ranging from 6-30%

-

Difficulty in scaling up for industrial production

-

Requirements for harsh reaction conditions

-

Necessity for expensive and odiferous reagents like triethylamine

-

Multiple time-consuming chromatographic separations to obtain pure products

Improved Synthetic Methodologies

Recent advances have led to more efficient and scalable processes for the synthesis of 1,2,4-oxadiazole carboxylates:

One improved method begins with cyanocarboxylates that are treated with hydroxylamine or its salts in the presence of a base:

-

Treatment of a cyanocarboxylate with hydroxylamine hydrochloride (or other hydroxylamine salts) and a suitable base in an appropriate solvent

-

Formation of an amidoxime intermediate

-

Subsequent cyclization to form the 1,2,4-oxadiazole ring structure

-

Incorporation of the 4-bromobenzyl group at the 5-position

This approach offers several advantages:

-

Higher yields

-

Amenability to scale-up

-

Reduced need for column chromatography

-

Avoidance of expensive, sensitive, or highly toxic reagents

Biological Activities and Applications

While specific biological activity data for Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is limited in the provided search results, insights can be drawn from similar compounds and the general properties of 1,2,4-oxadiazole derivatives.

Structural Comparisons with Related Compounds

Understanding the relationship between Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate and structurally related compounds provides valuable insights into its unique properties and potential applications.

Comparison with Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 1216696-40-0) differs only in the position of the bromine atom on the benzyl group (ortho vs. para position). This positional isomer shares the same molecular formula (C₁₂H₁₁BrN₂O₃) and molecular weight (311.13 g/mol) but exhibits different properties:

| Property | Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate | Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate |

|---|---|---|

| CAS Number | 1216958-28-9 | 1216696-40-0 |

| Bromine Position | Para (4-position) | Ortho (2-position) |

| Molecular Formula | C₁₂H₁₁BrN₂O₃ | C₁₂H₁₁BrN₂O₃ |

| Molecular Weight | 311.13 g/mol | 311.13 g/mol |

| Biological Activity | Research ongoing | Antimicrobial, antifungal, and anticancer properties reported |

The position of the bromine atom significantly influences the compound's reactivity, biological activity, and physicochemical properties due to electronic and steric effects. The ortho-substituted variant has shown efficacy against various bacterial and fungal strains, potentially through disruption of microbial cell membranes or inhibition of essential enzymatic processes.

Comparison with Oxazole Derivatives

Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate (CAS No. 127919-32-8) represents a related but distinct heterocyclic system:

| Property | Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate | Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate |

|---|---|---|

| CAS Number | 1216958-28-9 | 127919-32-8 |

| Heterocyclic Ring | 1,2,4-oxadiazole | 1,3-oxazole |

| Molecular Formula | C₁₂H₁₁BrN₂O₃ | C₁₂H₁₀BrNO₃ |

| Molecular Weight | 311.13 g/mol | 296.12 g/mol |

| Structural Difference | Contains -CH₂- linker between ring and phenyl | Direct connection between ring and phenyl |

This structural variation results in differences in ring size, nitrogen content, and spatial arrangement, which can significantly impact chemical reactivity and biological activity profiles .

Synthesis Challenges and Optimization

The synthesis of Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate presents several challenges that researchers have worked to overcome.

Common Synthetic Obstacles

Traditional methods for synthesizing 1,2,4-oxadiazole derivatives face several limitations:

-

Low yields due to inefficient cyclization steps

-

Formation of unwanted byproducts requiring extensive purification

-

Sensitivity of intermediates to reaction conditions

-

Difficulty in introducing the 4-bromobenzyl substituent regioselectively

Optimized Synthetic Approaches

Recent developments have led to improved synthetic strategies:

-

Use of non-anhydrous solvents, which simplifies reaction setup and reduces costs

-

Implementation of milder bases to minimize side reactions

-

Development of one-pot procedures to reduce isolation steps

-

Exploration of alternative cyclization agents to improve yields

-

Optimization of reaction temperatures and times to enhance selectivity

Current Research Directions and Future Perspectives

Research involving Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate and related compounds continues to evolve, with several promising directions for future investigation.

Emerging Applications

Current research is exploring various potential applications:

-

Development of novel antimicrobial agents to address antibiotic resistance

-

Investigation of anticancer properties and structure-activity relationships

-

Creation of new functional materials leveraging the compound's structural features

-

Exploration of its potential as a synthetic intermediate for complex pharmaceutical compounds

-

Study of its interactions with biological targets to better understand its mechanism of action

Future Research Needs

Several areas warrant further investigation:

-

Comprehensive evaluation of biological activities through in vitro and in vivo studies

-

Detailed structure-activity relationship studies to optimize desired properties

-

Development of more environmentally friendly synthesis routes

-

Investigation of potential synergistic effects with established therapeutic agents

-

Exploration of novel formulations to improve solubility and bioavailability

These research directions could significantly expand our understanding of Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate and enhance its utility in various applications .

Analytical Methods for Characterization

Proper characterization of Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is essential for confirming its identity, purity, and structural features.

Spectroscopic Techniques

Several analytical methods are commonly employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information about the carbon framework and hydrogen positioning

-

Infrared (IR) Spectroscopy: Identifies functional groups, particularly the carboxylate, oxadiazole ring, and aromatic features

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns characteristic of the structure

-

UV-Visible Spectroscopy: Provides information about electronic transitions and conjugated systems

Chromatographic Methods

For purity assessment and separation:

-

High-Performance Liquid Chromatography (HPLC): Enables quantitative analysis and purity determination

-

Thin-Layer Chromatography (TLC): Provides a rapid assessment of reaction progress and product purity

-

Gas Chromatography (GC): Useful for volatile derivatives and thermal stability assessment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume